molecular formula C9H15ClO B12627871 2-Chloro-3-(propan-2-yl)cyclohexan-1-one CAS No. 921770-67-4

2-Chloro-3-(propan-2-yl)cyclohexan-1-one

Cat. No.: B12627871
CAS No.: 921770-67-4
M. Wt: 174.67 g/mol
InChI Key: SPCZTZHLSCHUMW-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yl)cyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a chlorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the chlorination of 3-(propan-2-yl)cyclohexan-1-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the desired product. Catalysts such as vanadium or other transition metals can be employed to facilitate the chlorination reaction, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring.

    2-Chlorocyclohexanone: A chlorinated derivative of cyclohexanone.

    3-(Propan-2-yl)cyclohexan-1-one: A ketone with an isopropyl group on the cyclohexane ring.

Uniqueness

2-Chloro-3-(propan-2-yl)cyclohexan-1-one is unique due to the presence of both a chlorine atom and an isopropyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

921770-67-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-chloro-3-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H15ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h6-7,9H,3-5H2,1-2H3

InChI Key

SPCZTZHLSCHUMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(=O)C1Cl

Origin of Product

United States

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